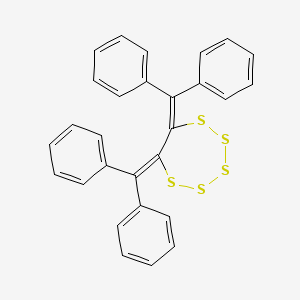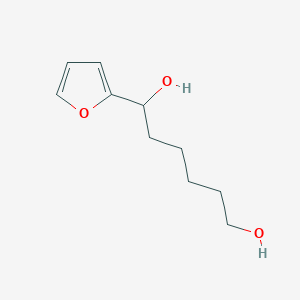
1-(Furan-2-YL)hexane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-YL)hexane-1,6-diol is an organic compound that features a furan ring attached to a hexane chain with hydroxyl groups at both ends. This compound is of interest due to its unique structure, which combines the aromatic properties of the furan ring with the flexibility and reactivity of the hexane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Furan-2-YL)hexane-1,6-diol can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst to facilitate the cyclization of the diketone into the furan ring .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors where the Paal-Knorr synthesis is carried out under controlled conditions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(Furan-2-YL)hexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophilic substitution reactions may use reagents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of hexane-1,6-dione derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of halogenated furan derivatives.
Aplicaciones Científicas De Investigación
1-(Furan-2-YL)hexane-1,6-diol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-YL)hexane-1,6-diol involves its interaction with molecular targets through its hydroxyl groups and furan ring. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the furan ring can participate in π-π interactions and other aromatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
1-(Furan-2-YL)ethanone: A simpler furan derivative with a shorter carbon chain.
2-Furan-2-yl-6-phenyl-7-oxa-1-aza-bicyclo [2.2.1]heptane: A more complex furan derivative with additional functional groups.
Uniqueness
1-(Furan-2-YL)hexane-1,6-diol is unique due to its combination of a furan ring with a flexible hexane chain and terminal hydroxyl groups. This structure provides a balance of aromatic and aliphatic properties, making it versatile for various applications .
Propiedades
Número CAS |
115843-86-2 |
|---|---|
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(furan-2-yl)hexane-1,6-diol |
InChI |
InChI=1S/C10H16O3/c11-7-3-1-2-5-9(12)10-6-4-8-13-10/h4,6,8-9,11-12H,1-3,5,7H2 |
Clave InChI |
FXGDHPNGQUQYNS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(CCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


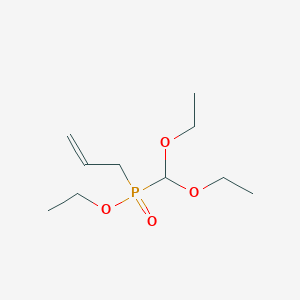

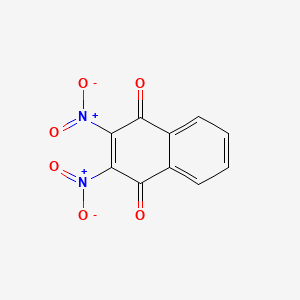
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14308196.png)


![2-[2-(Benzyloxy)propan-2-yl]oxirane](/img/structure/B14308206.png)

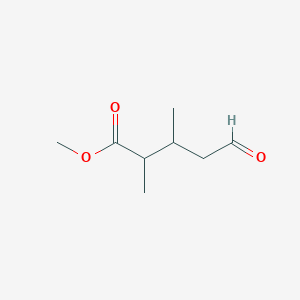
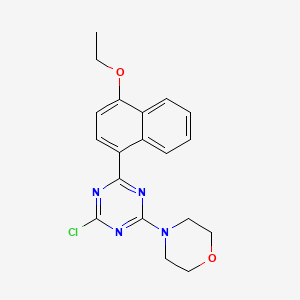
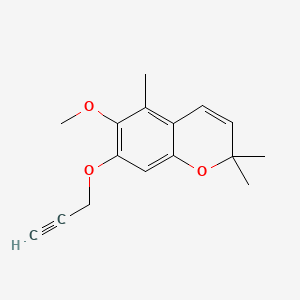
![3a,8a-Dihydroxy-1,3,3a,8a-tetrahydrocyclopenta[a]indene-2,8-dione](/img/structure/B14308248.png)
![2-Hydroxy-4-[2-(4-methylphenoxy)ethoxy]benzoic acid](/img/structure/B14308249.png)
